REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Cl:8][S:9]([C:12]1[C:13]([O:28][CH3:29])=[C:14]([CH:25]=[CH:26][CH:27]=1)[C:15]([O:17]CC1C=CC=CC=1)=[O:16])(=[O:11])=[O:10]>>[Cl:8][S:9]([C:12]1[C:13]([O:28][CH3:29])=[C:14]([CH:25]=[CH:26][CH:27]=1)[C:15]([OH:17])=[O:16])(=[O:11])=[O:10]
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Name
|
|
Quantity
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95 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
benzyl 3-(chlorosulfonyl)-2-methoxybenzoate
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C(=C(C(=O)OCC2=CC=CC=C2)C=CC1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solution part was decanted
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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ADDITION
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Details
|
Toluene was added to the residue
|
Type
|
CUSTOM
|
Details
|
this was again evaporated
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
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Type
|
WASH
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Details
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washed with toluene
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C(=C(C(=O)O)C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |